molecular formula C16H23ClN2O2 B14602764 1-(4-Chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-YL]butan-1-one CAS No. 61025-31-8

1-(4-Chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-YL]butan-1-one

Cat. No.: B14602764
CAS No.: 61025-31-8
M. Wt: 310.82 g/mol
InChI Key: BKOVVYFWTDPQJG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-YL]butan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-YL]butan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, piperazine, and 2-chloroethanol.

    Formation of Intermediate: The first step involves the reaction of 4-chlorobenzaldehyde with piperazine to form an intermediate compound.

    Addition of Hydroxyethyl Group: The intermediate is then reacted with 2-chloroethanol under basic conditions to introduce the hydroxyethyl group.

    Final Product Formation: The final step involves the reaction of the intermediate with butanone to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-YL]butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-YL]butan-1-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-YL]butan-1-one involves its interaction with specific molecular targets and pathways. These may include:

    Receptor Binding: The compound may bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)piperazine: A simpler piperazine derivative with similar pharmacological properties.

    4-(2-Hydroxyethyl)piperazine: Another piperazine derivative with a hydroxyethyl group.

    1-(4-Chlorophenyl)-4-(2-hydroxyethyl)piperazine: A compound with a similar structure but different functional groups.

Uniqueness

1-(4-Chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-YL]butan-1-one is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and applications compared to other similar compounds.

Properties

CAS No.

61025-31-8

Molecular Formula

C16H23ClN2O2

Molecular Weight

310.82 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-yl]butan-1-one

InChI

InChI=1S/C16H23ClN2O2/c17-15-5-3-14(4-6-15)16(21)2-1-7-18-8-10-19(11-9-18)12-13-20/h3-6,20H,1-2,7-13H2

InChI Key

BKOVVYFWTDPQJG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)Cl)CCO

Origin of Product

United States

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